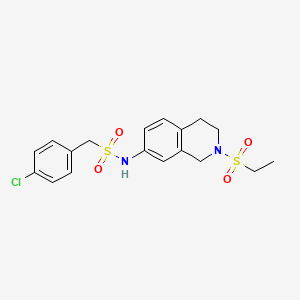

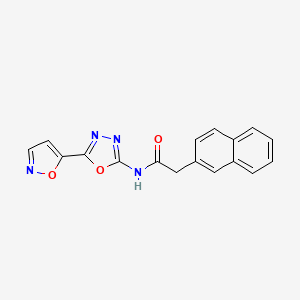

![molecular formula C12H9F3N4O2 B2778226 2,2,2-trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide CAS No. 369642-95-5](/img/structure/B2778226.png)

2,2,2-trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,2,2-trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide” is an organic compound containing a trifluoroacetamide group and a phenylpyrazole group . The trifluoroacetamide group consists of a carbonyl (C=O) group and an amide (NH2) group attached to a carbon that is also attached to three fluorine atoms. The phenylpyrazole group consists of a pyrazole ring attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoroacetamide and phenylpyrazole groups. The trifluoroacetamide group would contribute to the polarity of the molecule, while the phenylpyrazole group would contribute to its aromaticity .Physical And Chemical Properties Analysis

Based on the structure, we can predict that this compound would have some degree of polarity due to the presence of the trifluoroacetamide group, and it might have some degree of aromaticity due to the presence of the phenylpyrazole group .Scientific Research Applications

Radioligand Development for Imaging

A significant application of related compounds involves the development of selective radioligands for imaging translocator proteins (TSPO) with positron emission tomography (PET). An example is the radiosynthesis of [18F]DPA-714, a compound designed for in vivo imaging of neuroinflammation. This process illustrates the role of fluorinated compounds in enhancing the capabilities of PET imaging by introducing fluorine-18, allowing for the direct observation of biological processes at the molecular level (Dollé et al., 2008).

Synthesis of Novel Organic Compounds

Research into the synthesis of carbazoles and their derivatives through intramolecular cyclization highlights the utility of trifluoroacetamide analogues in producing complex organic structures. These synthetic pathways contribute to the broader field of organic chemistry by offering routes to create compounds with potential applications in materials science, pharmaceuticals, and chemical biology (Lee et al., 2004).

Chemical Properties and Applications

The study of trifluoromethyl tags in 19F NMR studies for protein analysis showcases the application of trifluoroacetamide derivatives in biochemistry. Such compounds enhance the resolution of NMR spectroscopy, providing insights into protein conformations, interactions, and dynamics, which are crucial for understanding biological processes and developing new therapeutic agents (Ye et al., 2015).

Biological Activity Evaluation

The synthesis and evaluation of novel compounds for potential antimicrobial and antiplasmodial properties further demonstrate the importance of trifluoroacetamide derivatives in medicinal chemistry. For instance, the development of N-(3-Trifluoroacetyl-indol-7-yl) acetamides and their evaluation against Plasmodium falciparum offer a pathway toward new antimalarial drugs, highlighting the role of such compounds in addressing global health challenges (Mphahlele et al., 2017).

properties

IUPAC Name |

2,2,2-trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N4O2/c13-12(14,15)10(20)17-11(21)16-9-6-7-19(18-9)8-4-2-1-3-5-8/h1-7H,(H2,16,17,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQPRXKMDCQHSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)NC(=O)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-N-((1-phenyl-1H-pyrazol-3-yl)carbamoyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

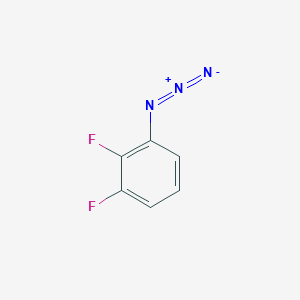

![C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine](/img/structure/B2778144.png)

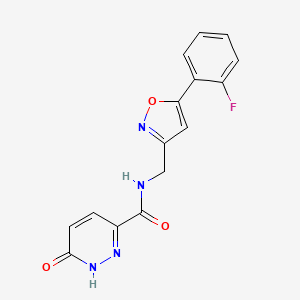

![N-benzyl-N-ethyl-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778152.png)

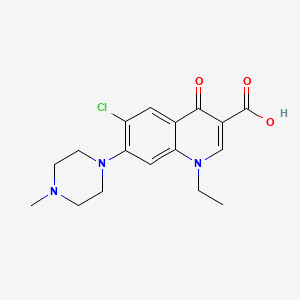

![3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2778155.png)

![ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2778157.png)

![2-(1-adamantyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2778161.png)

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid](/img/structure/B2778162.png)

![(2-Methylpyrazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2778166.png)